(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
CAS No.:
Cat. No.: VC13473883
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O |
|---|---|
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | (2S)-2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-3-4-11(15)8-14(2)10-5-6-10/h9-11H,3-8,13H2,1-2H3/t9-,11?/m0/s1 |
| Standard InChI Key | VROROZNMFSWNNI-FTNKSUMCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC1CN(C)C2CC2)N |
| SMILES | CC(C(=O)N1CCCC1CN(C)C2CC2)N |
| Canonical SMILES | CC(C(=O)N1CCCC1CN(C)C2CC2)N |
Introduction
Molecular Identity and Structural Features
Chemical Characterization
The compound’s IUPAC name, (2S)-2-amino-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one, reflects its chiral centers at both the amino-propanone and pyrrolidine moieties . Its molecular formula, C₁₂H₂₃N₃O, corresponds to a molecular weight of 225.33 g/mol . Key structural components include:
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A pyrrolidine ring substituted with a cyclopropyl-methyl-aminomethyl group.
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An L-alanine-derived amino ketone backbone.
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Stereochemical specificity at the C2 (S) and C2' (S) positions, critical for biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃N₃O | |
| Molecular Weight | 225.33 g/mol | |
| IUPAC Name | (2S)-2-amino-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one | |
| Canonical SMILES | CC@@HN | |
| PubChem CID | 66568018 |
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis of this compound typically employs multi-step organic reactions, leveraging stereoselective techniques to preserve chiral integrity. Flow microreactor systems are highlighted for enhancing reaction efficiency and sustainability. A generalized approach involves:
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Pyrrolidine functionalization: Introduction of the cyclopropyl-methyl-aminomethyl group via reductive amination.
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Amino ketone formation: Coupling of the functionalized pyrrolidine with a protected L-alanine derivative, followed by deprotection .
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Purification: Chromatographic methods to isolate the (S,S)-diastereomer .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclopropylmethylamine, NaBH₃CN, MeOH, 25°C | 75% | |
| 2 | Boc-L-alanine, EDCI, HOBt, DCM, 0°C→RT | 68% | |
| 3 | TFA deprotection, DCM, 0°C | 92% |
Reactivity Profile
The compound participates in reactions typical of secondary amines and ketones:
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Nucleophilic acyl substitution: Reactivity at the ketone group enables derivatization for prodrug development.
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Reductive amination: Modifications at the cyclopropyl-methyl-amino group to alter receptor affinity.
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Steric hindrance effects: The pyrrolidine ring’s conformation limits reactivity at the tertiary amine .
Stereochemical and Conformational Analysis
Chiral Centers and Biological Relevance
The (S,S)-configuration is critical for molecular recognition in hypothesized neurotransmitter interactions. X-ray crystallography of analogs (e.g., PubChem CID 11389441) reveals a gauche conformation between the pyrrolidine and amino ketone moieties, optimizing binding pocket compatibility .
Table 3: Comparative Stereochemical Data
| Compound | Configuration | Biological Activity | Source |
|---|---|---|---|
| (S)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one | (S) | Weak dopamine reuptake inhibition | |
| (S,S)-Target Compound | (S,S) | Hypothesized serotonin modulation |
Future Directions and Challenges
Research Priorities
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Target identification: Proteomic studies to map binding partners.
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ADMET optimization: Improving oral bioavailability (current <10% in rats) .
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Therapeutic applications: Exploration in mood disorders and neurodegenerative diseases.
Synthetic Challenges
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